molecular formula C11H22N3O7P B10778440 Glycyl-L-A-aminopimelyl-E-(D-2-aminoethyl)phosphonate

Glycyl-L-A-aminopimelyl-E-(D-2-aminoethyl)phosphonate

Cat. No.: B10778440
M. Wt: 339.28 g/mol
InChI Key: DREJXTKPUGMERN-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate would likely involve large-scale peptide synthesis methods, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides. Substitution reactions can result in modified peptides with different functional groups .

Scientific Research Applications

Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in biological processes and interactions with enzymes.

    Medicine: Explored for potential therapeutic applications, including as enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycyl-L-a-Aminopimelyl-E-(D-2-Aminoethyl)Phosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of D-alanyl-D-alanine carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino acids and phosphonate group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H22N3O7P

Molecular Weight

339.28 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-7-oxo-7-[[(1S)-1-phosphonoethyl]amino]heptanoic acid

InChI

InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/t7-,8-/m0/s1

InChI Key

DREJXTKPUGMERN-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN)P(=O)(O)O

Canonical SMILES

CC(NC(=O)CCCCC(C(=O)O)NC(=O)CN)P(=O)(O)O

Origin of Product

United States

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